molecular formula C12H10Cl2N6O2S B13807158 N(sup 1)-(2,6-Dichloro-9-methyl-8-purinyl)sulphanilamide CAS No. 5752-04-5

N(sup 1)-(2,6-Dichloro-9-methyl-8-purinyl)sulphanilamide

Cat. No.: B13807158
CAS No.: 5752-04-5
M. Wt: 373.2 g/mol
InChI Key: WPIVWAZHVMSBHX-UHFFFAOYSA-N
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Description

4-amino-n-(2,6-dichloro-9-methyl-9h-purin-8-yl)benzenesulfonamide: is a chemical compound with a complex structure that includes both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-n-(2,6-dichloro-9-methyl-9h-purin-8-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the purine and benzenesulfonamide moieties. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions. The use of automated systems and advanced purification techniques ensures that the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions: 4-amino-n-(2,6-dichloro-9-methyl-9h-purin-8-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.

    Reduction: The opposite of oxidation, reduction reactions involve the addition of hydrogen or the removal of oxygen.

    Substitution: This type of reaction involves the replacement of one atom or group of atoms with another, which can significantly alter the compound’s properties.

Common Reagents and Conditions: The reactions involving this compound typically require specific reagents, such as oxidizing or reducing agents, and may be conducted under controlled temperature and pressure conditions to achieve the desired outcomes.

Major Products Formed: The products formed from these reactions can vary widely depending on the specific conditions and reagents used. Common products include derivatives with modified functional groups that may exhibit different chemical and biological properties.

Scientific Research Applications

Chemistry: In the field of chemistry, 4-amino-n-(2,6-dichloro-9-methyl-9h-purin-8-yl)benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of compounds with specific properties and functions.

Biology: This compound has potential applications in biological research, particularly in the study of enzyme interactions and cellular processes. Its ability to interact with specific biological targets makes it a valuable tool for researchers.

Medicine: In medicine, 4-amino-n-(2,6-dichloro-9-methyl-9h-purin-8-yl)benzenesulfonamide may be investigated for its potential therapeutic effects. Its interactions with biological molecules could lead to the development of new drugs or treatments for various diseases.

Industry: Industrially, this compound can be used in the production of specialized materials and chemicals. Its unique properties make it suitable for applications in areas such as materials science and chemical engineering.

Mechanism of Action

The mechanism of action of 4-amino-n-(2,6-dichloro-9-methyl-9h-purin-8-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and processes, leading to various effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-amino-2,6-dichlorophenol
  • 2,6-dichloro-4-fluorophenol
  • 3,5-dichloro-4-hydroxyphenylboronic acid

Comparison: Compared to these similar compounds, 4-amino-n-(2,6-dichloro-9-methyl-9h-purin-8-yl)benzenesulfonamide is unique due to its combination of aromatic and heterocyclic structures. This unique structure imparts specific chemical and biological properties that are not found in the simpler compounds listed above.

Properties

CAS No.

5752-04-5

Molecular Formula

C12H10Cl2N6O2S

Molecular Weight

373.2 g/mol

IUPAC Name

4-amino-N-(2,6-dichloro-9-methylpurin-8-yl)benzenesulfonamide

InChI

InChI=1S/C12H10Cl2N6O2S/c1-20-10-8(9(13)17-11(14)18-10)16-12(20)19-23(21,22)7-4-2-6(15)3-5-7/h2-5H,15H2,1H3,(H,16,19)

InChI Key

WPIVWAZHVMSBHX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=NC(=N2)Cl)Cl)N=C1NS(=O)(=O)C3=CC=C(C=C3)N

Origin of Product

United States

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